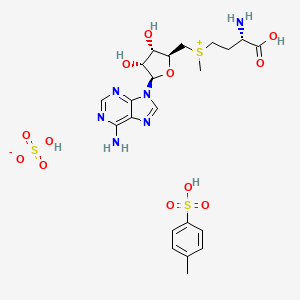
S-Adenosyl-5'-L-methionine sulfate p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate is a chemical compound known for its role as a methyl donor in various biochemical processes. It is a derivative of S-adenosyl-L-methionine, which is involved in numerous methylation reactions within the body. This compound is particularly significant in the fields of biochemistry and medicine due to its involvement in methylation processes that regulate gene expression, protein function, and other critical cellular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate typically involves the reaction of S-adenosyl-L-methionine with p-toluenesulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity .
Industrial Production Methods
Industrial production of S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the compound from impurities .
Chemical Reactions Analysis
Types of Reactions
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate undergoes various types of chemical reactions, including:
Methylation: It acts as a methyl donor in methylation reactions catalyzed by methyltransferases.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to its role in methylation.
Common Reagents and Conditions
Methylation Reactions: Common reagents include methyltransferases and substrates such as DNA, RNA, and proteins. The reactions typically occur under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Methylation: The major products are methylated substrates, such as methylated DNA or proteins.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in methylation reactions to study the effects of methylation on various substrates.
Biology: The compound is essential for studying gene expression and epigenetic modifications through DNA and histone methylation.
Medicine: It is used in the treatment of liver diseases, depression, and osteoarthritis due to its role in methylation and other biochemical pathways.
Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate exerts its effects primarily through its role as a methyl donor. It participates in transmethylation reactions, transferring a methyl group to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is crucial for regulating gene expression, protein function, and other cellular activities. The compound targets methyltransferases, which catalyze the transfer of the methyl group from S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate to the substrate .
Comparison with Similar Compounds
Similar Compounds
- S-Adenosyl-L-methionine disulfate tosylate
- S-Adenosyl-L-methionine chloride dihydrochloride
- S-Adenosyl-L-homocysteine
- S-Adenosyl-L-cysteine
Uniqueness
S-Adenosyl-5’-L-methionine sulfate p-toluenesulfonate is unique due to its specific combination of sulfate and p-toluenesulfonate groups, which enhance its stability and solubility. This makes it particularly suitable for use in various biochemical and medical applications compared to other similar compounds .
Properties
CAS No. |
94086-52-9 |
|---|---|
Molecular Formula |
C22H32N6O12S3 |
Molecular Weight |
668.7 g/mol |
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;/m0../s1 |
InChI Key |
SUTMYPSMDZBLLT-NGKVPNEUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


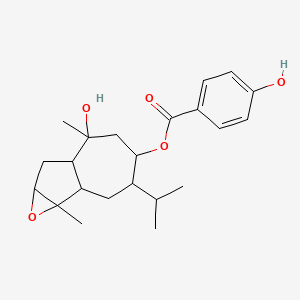


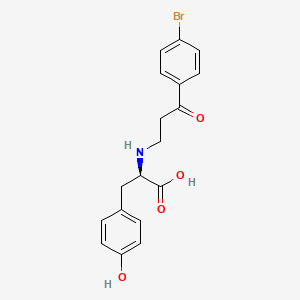

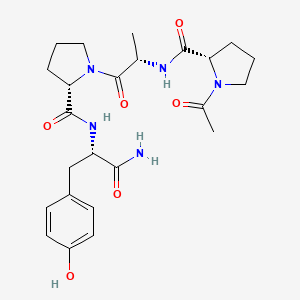
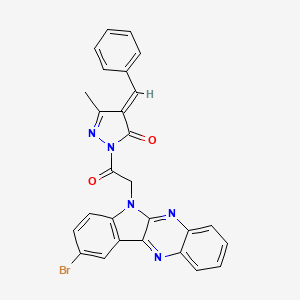
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
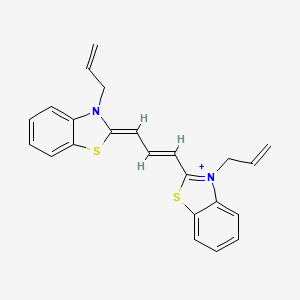
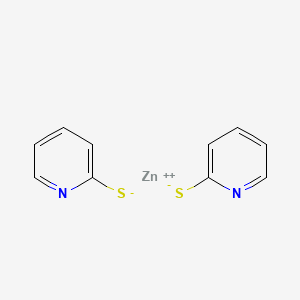
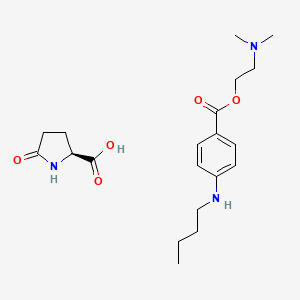
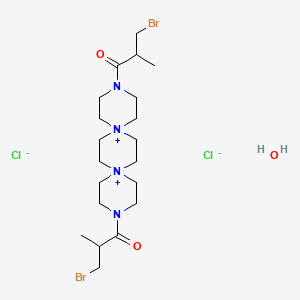
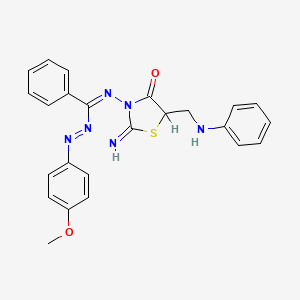
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
